molecular formula C14H14ClNO2 B1391308 2-(2-Pyridin-3-ylethyl)benzoic acid hydrochloride CAS No. 1185303-88-1

2-(2-Pyridin-3-ylethyl)benzoic acid hydrochloride

Cat. No. B1391308
M. Wt: 263.72 g/mol
InChI Key: YLHMHLYCKJDOGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-Pyridin-3-ylethyl)benzoic acid hydrochloride” is a chemical compound with the molecular formula C14H14ClNO2 and a molecular weight of 263.72 . It’s used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-(2-Pyridin-3-ylethyl)benzoic acid hydrochloride” can be represented by the SMILES string: C1=CC=C (C (=C1)CCC2=CN=CC=C2)C (=O)O.Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Pyridin-3-ylethyl)benzoic acid hydrochloride” include a molecular weight of 263.72 and a molecular formula of C14H14ClNO2 .

Scientific Research Applications

Catalytic Transfer Hydrogenation in Water

A study by Prakash et al. (2014) explores the use of a similar compound, 2-(pyridine-2-ylmethylsulfanyl)benzoic acid, in catalytic transfer hydrogenation of carbonyl compounds in water. This research highlights the potential of pyridine-based compounds in catalysis, especially in water-soluble half-sandwich complexes, which could have implications for the field of green chemistry and sustainable processes (Prakash et al., 2014).

Luminescence and Magnetism in Coordination Polymers

Hou et al. (2013) investigated coordination polymers formed with 3-pyridin-3-yl-benzoic acid, a structurally related compound. Their work demonstrates how these polymers exhibit luminescence and magnetic properties, suggesting potential applications in material science, particularly in the development of luminescent materials or magnetic compounds (Hou et al., 2013).

Photophysical Properties of Lanthanide-based Coordination Polymers

Sivakumar et al. (2011) synthesized new lanthanide complexes using a compound similar to 2-(2-Pyridin-3-ylethyl)benzoic acid hydrochloride. These complexes exhibited significant photophysical properties, such as bright green luminescence efficiencies. This research underscores the potential of pyridine-based benzoic acid derivatives in the creation of materials with unique optical properties, which could be valuable in photonics and optoelectronics (Sivakumar et al., 2011).

Corrosion Inhibition

Bouklah et al. (2005) studied the effectiveness of a similar compound, [(2-pyridin-4-ylethyl)thio]acetic acid, in inhibiting corrosion of steel in sulfuric acid solution. This research indicates that pyridine-based compounds can act as corrosion inhibitors, a vital application in industrial maintenance and protection (Bouklah et al., 2005).

Fluorescence Imaging and Sensing

Nolan et al. (2006) developed fluorescent Zn(II) sensors using a pyridine-based compound. These sensors show potential for biological imaging applications, demonstrating how pyridine derivatives can be used in the development of fluorescent probes for imaging and sensing in biological systems (Nolan et al., 2006).

Safety And Hazards

“2-(2-Pyridin-3-ylethyl)benzoic acid hydrochloride” is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, it’s recommended to refer to the Safety Data Sheet (SDS) provided by the supplier.

properties

IUPAC Name

2-(2-pyridin-3-ylethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2.ClH/c16-14(17)13-6-2-1-5-12(13)8-7-11-4-3-9-15-10-11;/h1-6,9-10H,7-8H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHMHLYCKJDOGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CN=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Pyridin-3-ylethyl)benzoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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